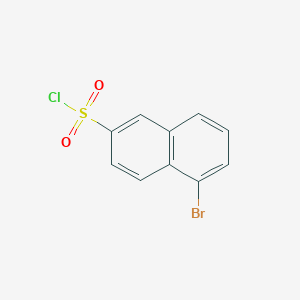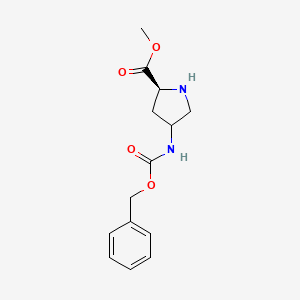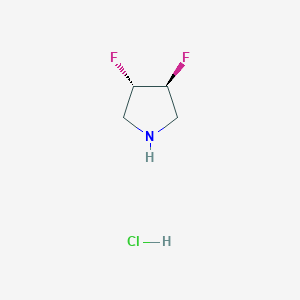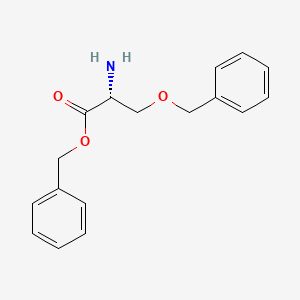
O-Benzyl-(D)-serine benzyl ester
描述
O-Benzyl-(D)-serine benzyl ester: is a chemical compound that belongs to the class of benzyl esters. Benzyl esters are widely used in organic synthesis as protecting groups for carboxylic acids and alcohols due to their stability and ease of removal under mild conditions. The compound is derived from (D)-serine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules.
作用机制
Target of Action
O-Benzyl-(D)-serine benzyl ester is primarily used as a protective group for hydroxy and amino functionalities in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is recognized as one of the most reliable groups for protecting these functionalities against the actions of oxidants, acids, bases, and nucleophiles .
Mode of Action
The compound interacts with its targets by introducing a benzyl group, which has high stability under various reaction conditions . The cleavage of O- and N-benzyl groups, i.e., deprotection, is most commonly performed by hydrogenolysis using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative to conventional hydrogenolysis has been developed, where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen .
Biochemical Pathways
The biochemical pathways affected by this compound involve the protection and deprotection of hydroxy and amino functionalities. The compound plays a crucial role in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is introduced to protect these functionalities, and later removed through a process called hydrogenolysis .
Pharmacokinetics
It’s known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have good stability and bioavailability in biological systems.
Result of Action
The primary result of the action of this compound is the protection of hydroxy and amino functionalities during the synthesis of various compounds. This protection allows these functionalities to withstand the actions of oxidants, acids, bases, and nucleophiles . After the synthesis process, the benzyl groups are removed, yielding the desired products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deprotection process is typically performed using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative has been developed where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence or absence of certain environmental factors such as water and hydrogen.
生化分析
Biochemical Properties
O-Benzyl-(D)-serine benzyl ester is involved in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
This compound influences various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular interactions underpin the diverse roles of this compound in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of O-Benzyl-(D)-serine benzyl ester typically involves the esterification of (D)-serine with benzyl alcohol in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Protection of Hydroxyl Groups: The hydroxyl group of (D)-serine is protected by benzylation using benzyl chloride and a base such as sodium hydroxide or potassium carbonate. This step is crucial to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: O-Benzyl-(D)-serine benzyl ester can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives. Common reagents include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various benzyl derivatives.
科学研究应用
Chemistry: O-Benzyl-(D)-serine benzyl ester is used as a building block in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for carboxylic acids and alcohols, allowing for selective reactions at other functional groups.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can be incorporated into peptides to investigate the role of specific amino acids in biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of removal make it an attractive candidate for use in prodrug strategies.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in synthetic chemistry makes it a valuable intermediate in the manufacture of various products.
相似化合物的比较
O-Benzyl-L-serine benzyl ester: Similar in structure but derived from L-serine instead of (D)-serine.
N-Benzyl-(D)-serine benzyl ester: Similar but with the benzyl group attached to the nitrogen atom of the amino acid.
O-Benzyl-L-glutamic acid benzyl ester: Another benzyl ester derived from a different amino acid, L-glutamic acid.
Uniqueness: O-Benzyl-(D)-serine benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl group on the oxygen atom. This configuration provides distinct reactivity and selectivity in synthetic applications, making it a valuable tool in organic synthesis and research.
属性
IUPAC Name |
benzyl (2R)-2-amino-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSRDBCZVJBPQ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944541 | |
| Record name | Benzyl O-benzylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | Benzyl O-benzylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)
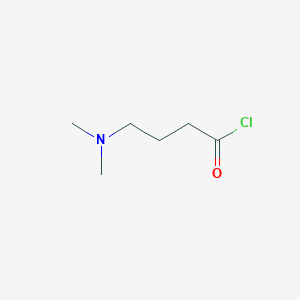
![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)
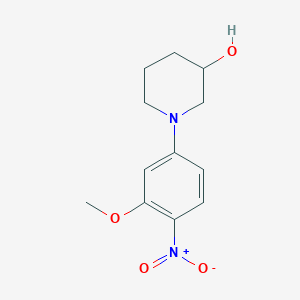
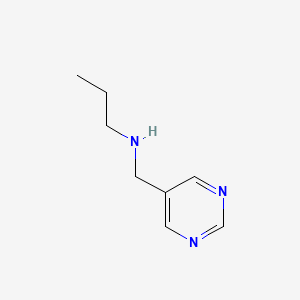
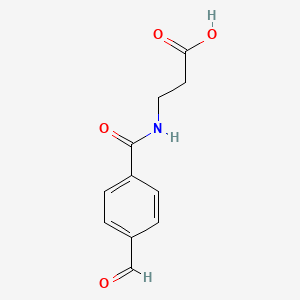
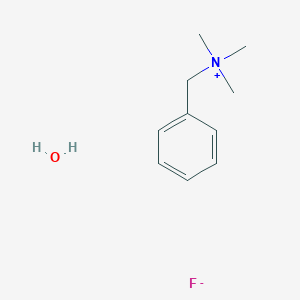
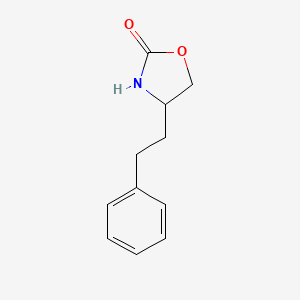
![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)
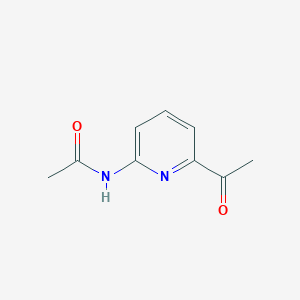
![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)
